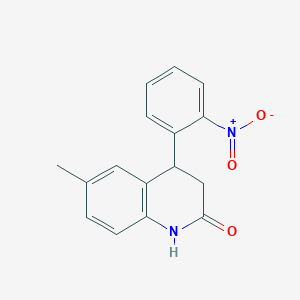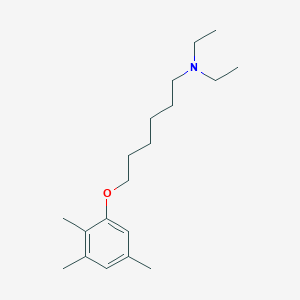
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide, also known as CPPB, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in several neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is expressed throughout the brain. This receptor is involved in several signaling pathways, including the regulation of synaptic plasticity, neurotransmitter release, and gene expression. By blocking the activity of this receptor, N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide can modulate the activity of these pathways and alter the function of the brain.
Biochemical and Physiological Effects:
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has been shown to have several biochemical and physiological effects in animal models. One of the main effects is the modulation of the activity of the mGluR5 receptor, which can alter the function of the brain. N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory. Additionally, N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide is its selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. Additionally, N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has been shown to have good pharmacokinetic properties, making it a potential therapeutic agent. However, there are also limitations to using N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide in lab experiments. For example, the effects of N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide may vary depending on the animal model or the specific experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide. One area of research is in the development of N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide as a therapeutic agent for neurological and psychiatric disorders. Another area of research is in the investigation of the molecular mechanisms underlying the effects of N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide on the brain. Additionally, research on N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide can provide insight into the role of the mGluR5 receptor in various physiological processes, which can lead to the development of new therapeutic targets.
Métodos De Síntesis
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromo-1H-pyrazole with 4-cyanobiphenyl in the presence of a palladium catalyst to form 3-(4-cyanobiphenyl-4-yl)-1H-pyrazole. The second step involves the reaction of this intermediate with cyclopropylamine to form N-cyclopropyl-3-(4-cyanobiphenyl-4-yl)-1H-pyrazole. Finally, the third step involves the reaction of this intermediate with 4-chlorobenzoyl chloride in the presence of a base to form N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has been extensively studied for its potential use in various scientific applications. One of the main areas of research is in the field of neuroscience, where N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has been shown to modulate the activity of the mGluR5 receptor. This receptor is involved in several neurological and psychiatric disorders, including anxiety, depression, and addiction. N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-4-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(21-17-8-9-17)14-6-4-13(5-7-14)15-2-1-3-16(12-15)18-10-11-20-22-18/h1-7,10-12,17H,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNBZVGPZNSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-[3-(1H-pyrazol-5-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)

![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5157057.png)
![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)


![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)
